![molecular formula C12H14O4 B2675133 Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate CAS No. 86109-34-4](/img/structure/B2675133.png)
Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate
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Overview
Description
Scientific Research Applications
Anticancer Research
“Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate” is a key component in the synthesis of a new hybrid compound of chalcone-salicylate . This compound has been studied for its potential as an anticancer agent, particularly against breast cancer . The compound exhibited more negative value of binding free energy than tamoxifen, a commonly used drug in breast cancer treatment .
Neurodegenerative Disease Research
Compounds similar to “Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate” have been used in the study of neurodegenerative diseases . For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, has shown potential in ameliorating MPTP-induced dopaminergic neurodegeneration . This suggests that “Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate” could also be used in similar research contexts.
Organic Synthesis
“Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate” can be used in the synthesis of various organic compounds . For instance, it can be used in the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Future Directions
While specific future directions for “Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate” are not available, research into similar compounds suggests potential areas of interest. For example, some compounds have been studied for their potential as anticancer agents . Additionally, certain compounds have been found to modulate plant growth, suggesting potential applications in agriculture .
properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(14)16-3)11(13)9-4-6-10(15-2)7-5-9/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCHBAKJRXLXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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